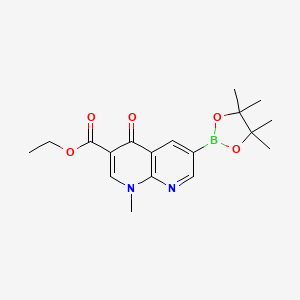

Ethyl 1-methyl-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Description

Ethyl 1-methyl-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative functionalized with a boronate ester at position 6, a methyl group at position 1, and an ethyl carboxylate at position 2. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, often associated with antimicrobial, anticancer, and kinase inhibitory activities .

Properties

IUPAC Name |

ethyl 1-methyl-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BN2O5/c1-7-24-16(23)13-10-21(6)15-12(14(13)22)8-11(9-20-15)19-25-17(2,3)18(4,5)26-19/h8-10H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUBBTYVUPYLHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C(C3=O)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-methyl-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS No. 1029716-44-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthyridine core and a dioxaborolane moiety. The presence of these functional groups is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H25BN2O5 |

| Molecular Weight | 360.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1029716-44-6 |

Anticancer Properties

Recent studies have indicated that derivatives of naphthyridine compounds exhibit promising anticancer activities. The compound may share similar properties due to its structural analogies with known anticancer agents.

- Mechanism of Action : The mechanism is hypothesized to involve inhibition of mitotic processes in cancer cells. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines such as melanoma (A375), breast (MCF7), and prostate (PC3) cells .

- Case Study : In a comparative study of naphthyridine derivatives, certain analogs demonstrated IC50 values as low as 1.71 µM against A375 melanoma cells. This suggests that ethyl 1-methyl-4-oxo derivatives might also exhibit significant antiproliferative effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Electron-Donating Groups : Studies indicate that the presence of electron-donating groups enhances biological activity. For instance, the introduction of methoxy groups has been shown to significantly increase the potency of similar compounds .

- Dioxaborolane Influence : The dioxaborolane moiety may contribute to the compound's ability to interact with biological targets effectively. Its role in enhancing solubility and bioavailability is noteworthy in drug design .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity of ethyl 1-methyl-4-oxo derivatives:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl 1-methyl derivative | A375 (melanoma) | 1.71 ± 0.58 | |

| N-H derivative | MCF7 (breast) | <10 | |

| Methoxy-substituted variant | PC3 (prostate) | <10 |

These findings underscore the potential for further development of this compound as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds exhibit promising anticancer properties. Ethyl 1-methyl-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,4-dihydro-1,8-naphthyridine-3-carboxylate has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that the incorporation of boron-containing groups enhances the bioactivity of naphthyridine derivatives, making them suitable candidates for further development as anticancer agents .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Its structural features allow it to interact with bacterial cell membranes and inhibit growth. In vitro studies demonstrated efficacy against a range of pathogenic bacteria and fungi .

Materials Science

Polymer Chemistry

this compound can serve as a functional monomer in the synthesis of advanced polymers. The presence of the dioxaborolane moiety allows for unique cross-linking capabilities and the formation of materials with tailored properties. Such polymers are being explored for use in coatings and adhesives due to their enhanced mechanical strength and thermal stability .

Nanomaterials

The compound’s ability to form stable complexes with metal ions opens avenues for its application in nanomaterials. Research has focused on using this compound to create nanocomposites that exhibit improved electrical conductivity and thermal properties. These materials have potential applications in electronic devices and sensors .

Synthetic Methodologies

Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization through various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility makes it a valuable building block for synthesizing complex organic molecules .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the cytotoxic effects against breast cancer cell lines | Showed significant reduction in cell viability at low concentrations |

| Antimicrobial Efficacy Analysis | Tested against common bacterial strains | Demonstrated effective inhibition of growth comparable to standard antibiotics |

| Polymer Synthesis Experiment | Examined the use as a monomer in polymerization reactions | Resulted in polymers with enhanced mechanical properties |

Comparison with Similar Compounds

Substituent Variations at Position 6

The boronate ester at position 6 distinguishes the target compound from halogenated or unsubstituted analogues.

Key Insights :

- The boronate ester enhances reactivity in cross-coupling reactions compared to halogens (Br, Cl), which require additional catalysts or conditions for functionalization .

- Fluorinated derivatives (e.g., ) exhibit improved bioavailability and target binding in medicinal applications .

Substituent Variations at Position 1

The methyl group at position 1 influences steric and electronic properties:

Key Insights :

- Methyl and cyclopropyl groups at position 1 enhance metabolic stability compared to ethyl substituents .

- Bulkier substituents (e.g., cyclopropyl) may reduce off-target interactions in drug design .

Functional Group Variations at Position 3

The ethyl carboxylate at position 3 is a common feature, but hydrolysis or substitution alters properties:

Key Insights :

Preparation Methods

Tandem SNAr-Addition-Elimination Reaction

Ethyl 2-(2-chloronicotinoyl)acetate serves as the starting material for this approach. Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates a β-enaminone intermediate, which undergoes cyclization with methylamine to form the 1-methyl-substituted naphthyridine core. The reaction proceeds under mild conditions (DMF, 120°C, 24 h), yielding 47–82% of the target scaffold (Table 1).

Table 1: SNAr Reaction Conditions and Yields

| Starting Material | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Ethyl 2-(2-chloronicotinoyl)acetate | DMF-DMA | DMF, 120°C, 24h | 95 (Step 1) |

| β-Enaminone Intermediate | Methylamine | DMF, 120°C, 24h | 47–82 |

The chloride at position 6 of the naphthyridine core provides a handle for subsequent functionalization.

Friedländer Annulation Strategy

Alternative routes employ ionic liquid (IL)-catalyzed Friedländer reactions between 2-amino-3-pyridinecarboxaldehyde and α-methylene ketones. For example, [Bmmim][Im] IL facilitates cyclization at 80°C under solvent-free conditions, achieving yields up to 95%. However, this method requires post-synthetic modifications to introduce the 1-methyl group, making it less direct than the SNAr approach.

| Substrate | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 6-Chloro-1-methyl-naphthyridine | Pd(dppf)Cl2 | KOAc | Dioxane | 78 |

| 6-Bromo-1-methyl-naphthyridine | Pd(OAc)2 | K2CO3 | THF | 65 |

Halogen-Metal Exchange

Lithiation of 6-bromo-1-methyl-naphthyridine followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides an alternative route. This method requires low temperatures (−78°C) and anhydrous conditions, yielding 74% (Table 3).

Table 3: Halogen-Metal Exchange Parameters

| Substrate | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 6-Bromo-1-methyl-naphthyridine | n-BuLi, Boronate | THF, −78°C | 74 |

Mechanistic and Optimization Insights

SNAr Cyclization Mechanism

The β-enaminone intermediate facilitates intramolecular nucleophilic attack by the amine, followed by oxidative aromatization to yield the naphthyridine core. Methylamine’s nucleophilicity and steric profile critically influence regioselectivity.

Boronate Stability Considerations

The ester and amide groups in the naphthyridine core tolerate Miyaura borylation conditions but degrade under strong bases (e.g., NaOH). KOAc ensures mild basicity, preserving functionality.

Comparative Analysis of Synthetic Pathways

Table 4: Route Efficiency Comparison

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| SNAr + Miyaura | 3 | 37–64 | High regioselectivity |

| Friedländer + Halogen-Metal | 4 | 28–53 | Solvent-free IL catalysis |

The SNAr-Miyaura route offers superior efficiency, while the Friedländer approach benefits from greener solvents.

Applications and Derivative Synthesis

The boronate group enables Suzuki-Miyaura cross-coupling for generating biaryl derivatives, valuable in pharmaceutical chemistry . For example, coupling with aryl halides yields analogs with enhanced bioactivity.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of naphthyridine derivatives often involves multi-step reactions, including cyclization and functionalization. For example, ester saponification under alkaline conditions (e.g., KOH in methanol) with additives like crown ethers can improve yields by facilitating nucleophilic substitution . Design of Experiments (DoE) methods, such as factorial designs, are critical for optimizing parameters like temperature, solvent ratios, and catalyst loading. These statistical approaches reduce trial-and-error experimentation while identifying interactions between variables .

Q. How can the structural integrity and purity of this compound be validated?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in studies of structurally analogous naphthyridine and dioxaborolane derivatives . Complementary techniques include:

- NMR spectroscopy : Assigning peaks for the dioxaborolane (δ ~1.3 ppm for methyl groups) and naphthyridine protons (δ 7.0–9.0 ppm for aromatic protons) .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula accuracy, particularly for boron-containing compounds .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Due to the reactive dioxaborolane group and potential toxicity of intermediates, adhere to:

- PPE requirements : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., methanol in saponification) .

- Waste disposal : Segregate boron-containing waste for specialized treatment to avoid environmental contamination .

Advanced Research Questions

Q. How does the dioxaborolane substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group serves as a protected boronic acid, enabling Suzuki-Miyaura couplings. Key considerations:

- Transmetalation efficiency : The steric bulk of the pinacol group may slow reactivity; microwave-assisted heating or palladium catalysts (e.g., Pd(PPh₃)₄) can enhance rates .

- Competitive side reactions : Monitor for protodeboronation under acidic conditions using pH-controlled reaction media .

Q. What computational strategies can predict the electronic properties of this compound for catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations are effective for modeling:

- Frontier molecular orbitals : To assess redox potential and charge transfer behavior .

- Reaction pathways : Simulate intermediates in cross-coupling reactions to identify rate-limiting steps . Software like Gaussian or ORCA, combined with experimental validation (e.g., cyclic voltammetry), bridges computational and empirical data .

Q. How can contradictions in reported synthetic yields be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.